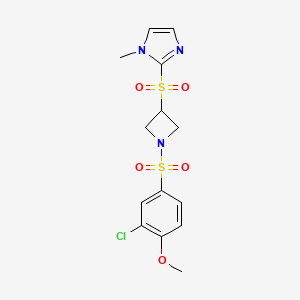![molecular formula C9H13N3O2 B2564220 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid CAS No. 1368443-32-6](/img/structure/B2564220.png)
6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which this molecule belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .Molecular Structure Analysis
The molecular formula of “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is C9H13N3O2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrimidines, including “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid”, can undergo various chemical reactions . For instance, they can participate in oxidative annulation reactions .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests potential applications in the development of new anti-inflammatory drugs with reduced toxicity.
Antitrypanosomal Activities
Research has shown that 2-aminopyrimidine derivatives exhibit significant in vitro activity against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . This implies that 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid could be a candidate for developing new treatments for this neglected tropical disease.
Anti-Plasmodial Properties
The same class of compounds has also demonstrated antiplasmodial activity against Plasmodium falciparum NF54, a strain of the parasite responsible for malaria . This points to the potential use of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid in creating alternative malaria treatments, especially in the face of growing drug resistance.
Apoptosis Agonist Activity
Some pyrimidine derivatives are predicted to act as apoptosis agonists, which means they could induce programmed cell death in certain cells . This property is particularly valuable in cancer research, where the controlled elimination of cancerous cells is a key therapeutic goal.
Antibacterial and Antifungal Effects
Pyrimidines have shown a range of pharmacological effects, including antibacterial and antifungal activities . This broad spectrum of action makes them suitable for exploring new antibiotics and antifungals, addressing the urgent need for novel treatments due to rising antimicrobial resistance.
Feed and Aquaculture Applications
Derivatives of pyrimidine-4-carboxylic acid have been utilized in feed and aquaculture for their antimicrobial properties, which help in maintaining the health of livestock and aquatic species . The compound’s ability to inhibit bacterial growth without the corrosive and irritating effects of formic acid makes it a valuable addition to animal feeds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(2-methylpropylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)4-10-8-3-7(9(13)14)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWKBQUPWABFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)




![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate](/img/structure/B2564144.png)
![8-Methoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2564146.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)
![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)
![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)
